molecular formula C38H44O8 B1234895 gambogic acid

gambogic acid

Cat. No.: B1234895
M. Wt: 628.7 g/mol
InChI Key: GEZHEQNLKAOMCA-PLUQQRNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gambogic Acid (CAS 2752-65-0) is a bioactive, caged xanthone compound isolated from the resin of the Garcinia hanburyi tree . It functions as a potent, multi-target apoptosis inducer with broad-spectrum antitumor activity, demonstrating efficacy in the nanomolar range against various cancer cell lines, including breast, lung, liver, and colon cancers . Its primary research value lies in its ability to simultaneously engage multiple oncogenic pathways. This compound is a well-characterized natural proteasome inhibitor and a potent antagonist of anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1), which displaces pro-apoptotic proteins to initiate mitochondrial apoptosis . It also binds to and inhibits the chaperone function of Heat Shock Protein 90 (HSP90), leading to the degradation of key client proteins like Her2, Akt, and Raf-1 . Additional mechanisms contributing to its anti-tumor effects include the inhibition of the NF-κB signaling pathway, suppression of angiogenesis and metastasis, and induction of reactive oxygen species (ROS) and cell cycle arrest . Furthermore, this compound has emerged as a promising chemosensitizer, showing synergistic effects when combined with chemotherapeutic agents like doxorubicin and paclitaxel, and can help overcome drug resistance . It has been approved for clinical trials in China for cancer therapy, underscoring its translational potential . This product is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C38H44O8

Molecular Weight

628.7 g/mol

IUPAC Name

(Z)-4-[(2S,8R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid

InChI

InChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43)/b22-13-/t23?,27?,36-,37?,38-/m1/s1

InChI Key

GEZHEQNLKAOMCA-PLUQQRNKSA-N

SMILES

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C

Isomeric SMILES

CC(=CCC[C@@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(/C)\C(=O)O)O)C)C

Canonical SMILES

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C

Pictograms

Acute Toxic; Irritant

Synonyms

gamboge acid
gambogic acid
gambogoic acid

Origin of Product

United States

Chemical Synthesis, Structural Modifications, and Structure Activity Relationships

Biosynthesis Pathways of Gambogic Acid in Garcinia hanburyi

The biosynthesis of this compound in Garcinia hanburyi is a complex process that is believed to involve a dual-pathway mechanism. nih.gov One proposed pathway shares similarities with the formation of caged benzophenones, while the other resembles the biosynthesis of simple xanthones. nih.gov The core structure, a xanthone (B1684191) nucleus, is thought to be assembled and subsequently elaborated upon.

A key discovery in understanding its biosynthesis is the interaction of this compound with the serine palmitoyltransferase (SPT) complex. bpsbioscience.combohrium.com Specifically, it has been shown to covalently bind to the regulatory subunit B (SPTSSB) of the SPT complex, which is a critical enzyme in the de novo sphingolipid biosynthesis pathway. bpsbioscience.combohrium.com This interaction suggests that the later stages of this compound's biosynthesis may involve modifications to a core structure that ultimately allow it to interact with this enzymatic target. The complete enzymatic cascade and the specific genes responsible for the biosynthesis of the unique 4-oxatricyclo[4.3.1.0]decan-2-one ring system are still areas of active investigation.

Total Synthesis Methodologies of this compound

The complex and unique architecture of this compound has made it a challenging target for total synthesis. A notable approach to constructing the core structure of caged Garcinia natural products, including this compound, is based on a site-selective Claisen/Diels-Alder/Claisen rearrangement sequence. This elegant strategy allows for the stereocontrolled formation of the intricate caged system from simpler precursors.

The general retrosynthesis of this compound involves disconnecting the complex caged structure back to a more fundamental xanthone backbone. nih.gov Reports have indicated that this compound can be synthesized from a normal xanthone precursor, highlighting the importance of the xanthone core as a foundational building block in synthetic strategies. nih.gov These methodologies provide a framework for creating the complete molecular structure from basic chemical starting materials, enabling access to the natural product without reliance on its natural source.

Semi-Synthesis Strategies for this compound Derivatives

To overcome certain limitations of this compound, such as its poor water solubility, various semi-synthesis strategies have been employed to create derivatives with improved physicochemical properties. nih.govcpu.edu.cn These strategies start with the natural product and modify specific functional groups.

One common approach is the modification of the C-30 carboxyl group. For instance, this compound has been conjugated to polyethylene (B3416737) glycol (PEG) to create PEGylated prodrugs. cpu.edu.cn This process typically involves esterification of the carboxyl group with PEG of varying molecular weights, significantly enhancing aqueous solubility. cpu.edu.cn

Another key site for modification is the C-34/39 allylic group. nih.govresearchgate.net Researchers have introduced hydrophilic aliphatic and aromatic amines at the C-34 position to improve properties. nih.govmdpi.com Similarly, the carbon-carbon double bonds at the C-32/33 and C-37/38 positions have been converted into epoxy groups to generate novel derivatives. mdpi.com These semi-synthetic approaches leverage the readily available natural product as a starting scaffold to generate a library of new compounds with potentially enhanced therapeutic profiles.

Design and Synthesis of this compound Analogues for Lead Optimization

The design and synthesis of this compound analogues aim to identify the minimal pharmacophoric elements and to develop new chemical entities with improved potency and selectivity. This involves synthesizing compounds that are structurally related to the natural product but may have simplified or altered skeletons.

One area of exploration has been the synthesis of prenylated and pyranoxanthone derivatives based on the 1,3,6-trihydroxy-9H-xanthen-9-one backbone of this compound. nih.gov These studies have shown that pyranoxanthones are generally more active than the corresponding prenylxanthones. nih.gov For example, certain angular 3,3-dimethypyranoxanthones have demonstrated significant and selective activity against multidrug-resistant cancer cell lines. nih.gov

Another strategy involves the synthesis of nitrogen-containing derivatives by modifying the 30-carboxyl group through esterification or amidation. benthamscience.comrjraap.com These studies have revealed that the nature of the aromatic substituent and the length of the alkyl linker play crucial roles in determining the biological activity of the resulting analogues. benthamscience.comrjraap.com Additionally, analogues of the related natural product, moreollic acid, have been synthesized by decorating its carboxyl group with various amides, leading to compounds with selective inhibitory effects. mdpi.com

Structure-Activity Relationship (SAR) Elucidation

Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design of more effective analogues. SAR studies have identified key structural features that are essential for its biological activity and the impact of various functional group modifications.

Critical Structural Moieties for Biological Activity (e.g., 9,10 carbon-carbon double bond of α,β-unsaturated ketone)

The α,β-unsaturated ketone moiety, specifically the carbon-carbon double bond at the C9-C10 position, is a critical structural feature for the biological activity of this compound. researchgate.nettandfonline.com This group acts as an electrophilic Michael acceptor, allowing it to covalently react with nucleophilic residues, such as the cysteine thiol groups on target proteins. nih.govtandfonline.com

Studies have shown that saturation of this double bond or the introduction of a polar group at this position leads to a significant decrease or abolishment of its antitumor activity. mdpi.com This finding strongly suggests that the ability to act as a Michael acceptor is indispensable for its mechanism of action. mdpi.comresearchgate.net The intact caged xanthone structure is also considered important for optimizing bioactivity.

Impact of Functional Group Modifications on Potency and Selectivity (e.g., at 6-hydroxy and 30-carboxy groups)

While the α,β-unsaturated ketone is essential, other functional groups on the this compound scaffold can be modified to modulate its potency, selectivity, and physicochemical properties. researchgate.nettandfonline.com

The 6-hydroxy and 30-carboxy groups have been identified as positions that can tolerate a variety of modifications. researchgate.nettandfonline.com For example, esterification or amidation of the 30-carboxyl group has led to the creation of derivatives with altered activity profiles. benthamscience.comrjraap.commdpi.com Some of these derivatives, particularly those with specific nitrogen-containing substituents and linker lengths, have shown enhanced potency compared to the parent compound. benthamscience.comrjraap.com

Modifications at other sites have also been explored. The introduction of specific modifications at the C-34 and/or C-39 positions has been shown to significantly improve antitumor activity. nih.govmdpi.com For instance, introducing a hydrophilic 4-methylpiperazine-1 group at C-34 resulted in a derivative with potent inhibitory activity across several cancer cell lines. mdpi.com Furthermore, converting the double bonds at C-32/33 and C-37/38 into epoxy groups has also yielded compounds with enhanced cytotoxic effects. mdpi.commdpi.com

Below is an interactive table summarizing the structure-activity relationship findings for this compound derivatives.

Modification Site Modification Type Effect on Activity Example Compound/Finding Reference(s)
C9-C10 Saturation of double bondDecreased/Abolished activityIntroduction of polar groups at C9-C10 reduced antitumor activity. mdpi.com
C30-Carboxy Esterification/AmidationModulated activity; some derivatives showed increased potency.Nitrogen-containing derivatives with specific linkers and substituents showed stronger inhibitory effects than GA. benthamscience.comrjraap.com
C34/C39 Allylic Group Introduction of hydrophilic aminesImproved antitumor activity.A derivative with a 4-methylpiperazine-1 group at C-34 showed potent activity. nih.govmdpi.com
C32/33 & C37/38 Double Bonds EpoxidationEnhanced cytotoxic effects.Derivatives with epoxy groups at these positions showed stronger effects than GA in certain cell lines. mdpi.commdpi.com
C6-Hydroxy GlycosylationEnhanced polarity and activity.Introduction of a glycoside group at C-6, along with other modifications, yielded a highly potent compound. mdpi.com

Molecular and Cellular Mechanisms of Action

Cell Death Modalities Induced by Gambogic Acid

This compound's ability to trigger multiple forms of regulated cell death contributes to its efficacy as a potential anti-cancer agent. These mechanisms are often interconnected and can be cell-type dependent.

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a primary mechanism by which this compound eliminates cancer cells. This process is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of a cascade of enzymes known as caspases.

This compound has been demonstrated to induce apoptosis through the mitochondrial pathway by generating reactive oxygen species (ROS). nih.govresearchgate.net This process can be mediated by the p66shc protein, which, upon activation, translocates to the mitochondria and promotes ROS production. nih.govmdpi.com The increase in ROS can lead to the activation of the tumor suppressor protein p53, which in turn upregulates the pro-apoptotic protein Bax. nih.govresearchgate.net This cascade of events results in the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm. nih.govmdpi.com

The release of cytochrome c from the mitochondria is a critical step in the activation of the intrinsic apoptotic pathway. In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. nih.gov this compound has also been shown to activate the initiator caspase-8, which is typically associated with the extrinsic pathway. researchgate.netnih.gov Both caspase-8 and caspase-9 can then activate the executioner caspase-3. researchgate.netnih.govresearchgate.net Activated caspase-3 is responsible for cleaving a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the biochemical and morphological hallmarks of apoptosis. researchgate.netnih.govnih.gov

A key aspect of this compound-induced apoptosis is its ability to modulate the expression of proteins in the Bcl-2 family. nih.gov It has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.govnih.govfrontiersin.org This shift in the Bax/Bcl-2 ratio favors mitochondrial permeabilization and apoptosis. nih.govfrontiersin.org Furthermore, this compound can upregulate the tumor suppressor protein p53, which plays a crucial role in controlling cell cycle arrest and apoptosis. researchgate.netnih.gov In some cancer cells, this compound has been found to inhibit the expression of MDM2, a negative regulator of p53, leading to increased p53 activity. researchgate.net

Caspase Cascade Activation (e.g., caspase-3, -8, -9, PARP)

Ferroptosis and Necroptosis Mechanisms

Beyond apoptosis, this compound can induce other forms of regulated cell death, including ferroptosis and necroptosis. Ferroptosis is an iron-dependent form of cell death characterized by the accumulation of lipid peroxides. gavinpublishers.com this compound has been observed to induce ferroptosis in colon cancer cells by inhibiting the expression of heat shock protein 90 (HSP90), leading to glutathione (B108866) (GSH) depletion and an increase in lipid peroxidation. gavinpublishers.com In gastric cancer, this compound can induce ferroptosis by upregulating miR-1291, which in turn downregulates FOXA2, a protein involved in protecting cells from ferroptosis. researchgate.net

Necroptosis is a form of programmed necrosis that is dependent on the kinase activity of RIPK1 and RIPK3. frontiersin.org this compound has been shown to induce necroptosis in gastric cancer cells by increasing the phosphorylation of RIPK1, RIPK3, and their substrate MLKL, leading to the formation of the necrosome complex. researchgate.net In the context of colitis, this compound can inhibit the necroptosis of intestinal epithelial cells by targeting HSP90, which is known to regulate the stability and phosphorylation of RIPK1 and RIPK3. frontiersin.org

Autophagy Modulation

Autophagy is a cellular process involving the degradation of cellular components via lysosomes. This compound's effect on autophagy is complex and can be either pro-survival or pro-death depending on the cellular context. researchgate.net In some cancer cells, this compound induces autophagy, as evidenced by the increased expression of key autophagy-related proteins such as Beclin-1 and the conversion of LC3-I to LC3-II. gavinpublishers.comresearchgate.net Beclin-1 is a central player in the initiation of autophagy, while the accumulation of LC3-II is a hallmark of autophagosome formation. frontiersin.org this compound has also been shown to modulate the autophagic receptor SQSTM1/p62, which is involved in the selective degradation of ubiquitinated proteins. researchgate.netresearchgate.net In certain scenarios, the inhibition of autophagy has been shown to enhance the apoptotic effects of this compound, suggesting that in these cases, autophagy may act as a survival mechanism. researchgate.net

Cell Cycle Regulation and Arrest Mechanisms

This compound influences cell proliferation by inducing cell cycle arrest at different phases, primarily the G0/G1 and G2/M phases, in various cancer cell lines. dovepress.com The specific phase of arrest can be cell-type dependent. dovepress.comnih.gov

G0/G1 Phase Arrest: In cell lines such as U2OS osteosarcoma cells and K562 chronic myelogenous leukemia cells, this compound induces arrest in the G0/G1 phase. dovepress.comnih.gov This arrest is associated with a decrease in the expression of cyclin D1 and a reduction in the phosphorylation of Glycogen Synthase Kinase 3-beta (GSK3β) at Ser9. dovepress.comnih.gov

G2/M Phase Arrest: In other cell lines, including MG63 osteosarcoma cells, BGC-823 human gastric carcinoma cells, and MCF-7 breast cancer cells, this compound causes an arrest in the G2/M phase. gavinpublishers.comdovepress.comnih.govoup.com This G2/M arrest is linked to several molecular events:

A decrease in the levels of phosphorylated cdc2 (Thr 161) and cdc25B. gavinpublishers.comdovepress.comnih.gov

In BGC-823 cells, the arrest is accompanied by a marked decrease in the levels of CDC2/p34, CDK7, and cyclin H. oup.com It also leads to an increase in the phosphorylation of CDC2/p34 at Tyr15 and a decrease in its phosphorylation at Thr161. oup.com

In MCF-7 cells, the G2/M arrest has been attributed to the depolymerization of microtubules. dovepress.com

Cell LineCell Cycle Phase ArrestedAssociated Molecular Changes
U2OSG0/G1Decrease in phospho-GSK3β (Ser9) and cyclin D1 expression. dovepress.comnih.gov
K562G0/G1Downregulation of SRC-3 and inhibition of the Akt pathway. dovepress.com
MG63G2/MDecrease in the levels of phospho-cdc2 (Thr 161) and cdc25B. gavinpublishers.comdovepress.comnih.gov
BIU-87G2/MGradual increase in the G2/M phase population. minervamedica.it
BGC-823G2/MDecrease in CDC2/p34, CDK7, and cyclin H levels. oup.com
NCI-H446G0/G1 (low dose), S (high dose)Complex dose-dependent effects on cell cycle progression. spandidos-publications.com

Molecular Target Identification and Validation

This compound interacts with a wide array of molecular targets, which underpins its diverse cellular effects. These interactions range from binding to protein networks and modulating enzyme activity to specific receptor engagement and transcription factor modulation.

Heat Shock Protein 90 (HSP90): this compound is reported to interact with HSP90, a critical molecular chaperone involved in the stability and function of numerous client proteins, many of which are oncoproteins. mdpi.comnih.govthieme-connect.com Contradictory reports exist regarding its function as a direct HSP90 inhibitor versus an inducer of the heat shock response (HSR). nih.govresearchgate.net Some studies suggest it binds to the N-terminal domain of HSP90 and inhibits its chaperone function. thieme-connect.comoncotarget.com Other research indicates that this compound and its derivative, gambogenic acid, induce a robust, thiol-dependent HSR. nih.govresearchgate.net This response is dependent on Heat Shock Factor 1 (HSF1). researchgate.net Treatment with this compound has been shown to disrupt the interaction between HSP90 and its co-chaperones/clients, including HSF1 and HSF2. nih.govresearchgate.net

Steroid Receptor Coactivator-3 (SRC-3): In leukemia cells, this compound has been shown to downregulate the expression of SRC-3, contributing to G0/G1 phase cell cycle arrest. dovepress.com

Telomerase: this compound has been shown to inhibit telomerase activity. spandidos-publications.com It can suppress the expression of human telomerase reverse transcriptase (hTERT) at both the mRNA and promoter levels. nih.gov

6-phosphogluconate dehydrogenase (6PGD): While direct enzymatic modulation data is limited, 6PGD, a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, has been identified as a potential target. science.govnih.gov Inhibition of 6PGD can impact cellular redox balance and biosynthetic processes crucial for cancer cell growth. nih.govresearchgate.net

Transferrin Receptor (TfR): The transferrin receptor (TfR1 or CD71) is a well-established molecular target of this compound. pnas.orgashpublications.orgnih.gov this compound binds to a site on the TfR that is independent of the transferrin binding site. pnas.org This interaction is crucial for many of this compound's effects, including the induction of apoptosis and the inhibition of the NF-κB signaling pathway. nih.govpnas.orgashpublications.org Downregulation of TfR expression using RNA interference has been shown to decrease cellular sensitivity to this compound-induced apoptosis, confirming its role as a primary receptor. nih.govpnas.org

Protein C Receptor (PROCR): Network pharmacology studies have predicted the protein C receptor as a target of this compound in triple-negative breast cancer stem cells. cjter.comcjter.com Experimental evidence suggests that this compound may exert its effects by down-regulating the mRNA and protein expression of the protein C receptor. cjter.com

Serine Palmitoyltransferase Complex subunit B (SPTSSB): Through quantitative chemical proteomics, this compound has been identified as a covalent inhibitor of the serine palmitoyltransferase complex. researchgate.netnih.govresearchgate.net It specifically binds to the regulatory small subunit B (SPTSSB), thereby inhibiting the de novo biosynthesis of sphingolipids. nih.govbroadpharm.combpsbioscience.com This action can lead to cellular responses characteristic of diminished sphingosine-1-phosphate (S1P) signaling. nih.gov

Nuclear Factor-kappa B (NF-κB): this compound is a potent inhibitor of the NF-κB signaling pathway. nih.govashpublications.orgnih.govoncotarget.com It can suppress NF-κB activation induced by a variety of stimuli, including tumor necrosis factor (TNF), lipopolysaccharides (LPS), and other carcinogens. nih.govd-nb.info The mechanism of inhibition involves several steps in the cascade:

It inhibits the activation of IκB kinase (IKK), including IKKα and IKKβ. nih.govoncotarget.com This is partly achieved by suppressing the upstream TAK1/TAB1 complex. nih.govnih.gov

The inhibition of IKK prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα. nih.govoncotarget.com

This leads to the suppression of p65 phosphorylation and its nuclear translocation. nih.govashpublications.orgnih.gov

Ultimately, this compound abrogates NF-κB-dependent reporter gene expression and down-regulates the expression of NF-κB target genes involved in proliferation (e.g., cyclin D1, c-Myc), anti-apoptosis (e.g., Bcl-2, Bcl-xL, IAP1, IAP2), and invasion (e.g., MMP-9). nih.govashpublications.org

Hypoxia-Inducible Factor-1α (HIF-1α): this compound has been shown to inhibit the accumulation of HIF-1α protein under hypoxic conditions. gavinpublishers.comnih.govnih.gov This effect is not at the level of mRNA transcription but rather through post-transcriptional mechanisms. nih.gov this compound suppresses the hypoxia-induced activation of the PI3K/Akt/mTOR signaling pathway, which is a key regulator of HIF-1α translation. nih.govnih.gov By inhibiting the phosphorylation of Akt and mTOR, this compound effectively reduces HIF-1α protein levels and, consequently, the expression of its downstream target genes, such as vascular endothelial growth factor (VEGF). gavinpublishers.comnih.gov This contributes to its anti-angiogenic properties. oncotarget.com

Transcription FactorEffect of this compoundKey Mechanistic Details
NF-κB InhibitionSuppresses IKK activation, prevents IκBα phosphorylation and degradation, and blocks p65 nuclear translocation. nih.govashpublications.orgnih.govoncotarget.com
HIF-1α InhibitionSuppresses the PI3K/Akt/mTOR pathway, leading to decreased HIF-1α protein translation and reduced VEGF expression. gavinpublishers.comnih.govnih.gov

Specific Receptor and Protein Interactions (e.g., Transferrin receptor, Protein C receptor, Serine Palmitoyltransferase Complex subunit B)

Signal Transduction Pathway Modulation

This compound has been shown to influence several critical signal transduction pathways that are often dysregulated in disease states. Its modulatory effects on these pathways are central to its biological activity.

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell proliferation, growth, and survival. This compound has been demonstrated to intervene in this axis at multiple levels.

Research indicates that this compound can suppress the PI3K/Akt signaling pathway, which in turn affects downstream processes. gavinpublishers.comnih.govgavinpublishers.com In human multiple myeloma cells, GA has been found to inhibit the hypoxia-induced accumulation of hypoxia-inducible factor-1α (HIF-1α) and the expression of its target gene, vascular endothelial growth factor (VEGF), by reducing the phosphorylation of Akt and mTOR. nih.govashpublications.org This suggests that GA's anti-angiogenic effects may be mediated, at least in part, through the inhibition of the PI3K/Akt/mTOR pathway. nih.gov

Further studies have shown that GA can inhibit the proliferation of various cancer cells by downregulating the PI3K/AKT/mTOR pathway. acs.org In esophageal squamous cell carcinoma, GA has been observed to inhibit the PTEN-PI3K-AKT-mTOR pathway. gavinpublishers.comgavinpublishers.com Similarly, in colon cancer cells, GA treatment has been associated with altered expression levels of PI3K and phosphorylated-AKT. gavinpublishers.com In some contexts, GA's inhibition of the PI3K/Akt pathway is linked to the enhancement of PTEN activity. gavinpublishers.comgavinpublishers.com

The intervention of this compound in the PI3K/AKT/mTOR pathway is a significant aspect of its molecular action, contributing to its effects on cell growth, proliferation, and angiogenesis.

Table 1: Effects of this compound on the PI3K/AKT/mTOR Pathway

Cell Type/Model Effect of this compound Associated Findings
Human Multiple Myeloma (U266 cells) Decreased HIF-1α and VEGF expression under hypoxic conditions. nih.govashpublications.org Reduced phosphorylation of Akt and mTOR. nih.govashpublications.org
Human Prostate Cancer (PC3 cells) Suppressed cell proliferation, invasion, and metastasis. gavinpublishers.com Inactivation of the PI3K/Akt signaling pathway. gavinpublishers.com
Human Colon Cancer (SW620 cells) Inhibited proliferation, dispersion, invasion, and migration. gavinpublishers.com Altered expression levels of PI3K, AKT, and phosphorylated-AKT. gavinpublishers.com
Esophageal Squamous Cell Carcinoma Inhibited the PTEN-PI3K-AKT-mTOR pathway. gavinpublishers.comgavinpublishers.com

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that governs a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to modulate this pathway, often leading to the inhibition of cell growth and the induction of apoptosis. gavinpublishers.comrsc.org

In some cancer models, GA has been found to downregulate the MAPK signaling pathway. gavinpublishers.com For instance, in prostate cancer cells with PTEN and p53 deletions, GA-induced apoptosis is associated with the suppression of the MAPK pathway and c-fos. gavinpublishers.comgavinpublishers.com Furthermore, GA has been reported to inhibit the ERK/E2F1 signaling pathway, leading to a reduction in the expression of ribonucleotide reductase subunit-M2 (RRM2). nih.gov

However, the effect of GA on the MAPK/ERK pathway can be context-dependent. In one study, while GA inhibited the phosphorylation of MEK1/2, it did not affect the phosphorylation of p38 MAPK. oncotarget.com Interestingly, in some instances, GA has been shown to activate the ERK and p38 MAPK pathways, which was linked to the downregulation of human carboxylesterase 1 and -2. nih.gov This highlights the complex and sometimes contradictory roles of GA in regulating MAPK signaling.

The regulation of the MAPK/ERK pathway by this compound represents a key mechanism through which it exerts its biological effects, influencing cell fate decisions in various cellular contexts.

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation, immunity, cell survival, and proliferation. Chronic activation of this pathway is associated with various diseases. This compound is a potent inhibitor of the NF-κB pathway. gavinpublishers.comnih.govrsc.orgresearchgate.net

GA has been shown to suppress NF-κB activation induced by a variety of inflammatory agents and carcinogens. nih.govashpublications.org This inhibition is achieved by preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα). oncotarget.comnih.govashpublications.org By stabilizing IκBα, GA prevents the nuclear translocation of the NF-κB p65 subunit, thereby abrogating NF-κB-dependent gene expression. oncotarget.comnih.govashpublications.org

Mechanistically, GA's inhibitory effect on NF-κB has been linked to the suppression of IκBα kinase (IKK) activation, a key upstream kinase in the NF-κB cascade. oncotarget.comnih.gov It has been demonstrated that GA can inhibit TAK1/TAB1-mediated IKK activation. nih.govashpublications.org Furthermore, GA has been shown to inhibit NF-κB activation induced by various upstream signaling components, including TNFR1, TRADD, TRAF2, NIK, and IKKβ. nih.govashpublications.org

The inhibition of the NF-κB signaling pathway by this compound is a well-documented mechanism that contributes significantly to its anti-inflammatory and pro-apoptotic effects.

Table 2: Effects of this compound on the NF-κB Pathway

Stimulus/Condition Effect of this compound Molecular Mechanism
TNF, okadaic acid, PMA, LPS, CSC, H2O2 Suppressed NF-κB activation. nih.gov Acts at a common step in the activation pathway. nih.gov
TGFβ1-induced EMT Inhibited phosphorylation of IKKα and IκBα. oncotarget.com Suppressed NF-κB p65 nuclear translocation. oncotarget.com

The Wnt/β-catenin signaling pathway is essential for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. This compound has been shown to modulate this pathway, leading to the inhibition of cancer cell growth.

In cholangiocarcinoma cells, GA has been demonstrated to inhibit the Wnt/β-catenin signaling pathway. nih.govresearchgate.net This was evidenced by a dose-dependent inhibition of TCF/β-catenin transcriptional activity. nih.govresearchgate.net GA treatment led to a decrease in β-catenin protein levels and suppressed the expression of c-Myc, a downstream target of the Wnt/β-catenin pathway. nih.govresearchgate.net The inhibitory effect of GA on this pathway was shown to be dependent on β-catenin-TCF activation. nih.gov

Interestingly, the mechanism of Wnt/β-catenin inhibition by GA may be cell-type specific. While in some cells, the effect might be dependent on GSK-3β, in others, GA's action appears to be independent of GSK-3β. nih.gov The modulation of the Wnt/β-catenin pathway by this compound represents another important facet of its anticancer activity.

The Notch signaling pathway is a highly conserved cell-cell communication system that regulates cell fate decisions, proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer. This compound has been found to interrupt Notch signaling.

In non-small cell lung cancer (NSCLC) cells, where the Notch pathway is activated, GA treatment has been shown to inhibit cell viability and induce apoptosis. researchgate.net This effect was associated with a significant decrease in the expression of Notch ligands (DLL1, DLL3, DLL4, Jagged1, Jagged2) and a reduction in the nuclear translocation of the Notch intracellular domain (NICD). researchgate.net Furthermore, GA treatment led to a decrease in the expression of the anti-apoptotic protein Bcl-2 and PI3K, which are downstream effectors of the Notch pathway. gavinpublishers.comgavinpublishers.comresearchgate.net These findings suggest that the inhibition of the Notch signaling pathway is a key mechanism underlying the anti-proliferative effects of GA in NSCLC. researchgate.net

The Sonic Hedgehog (SHH) signaling pathway plays a critical role in embryonic development and has been implicated in the development and progression of several types of cancer. This compound has been shown to modify this pathway, particularly in the context of drug resistance.

In paclitaxel-resistant triple-negative breast cancer cells, GA treatment was found to enhance sensitivity to paclitaxel (B517696) by inactivating the SHH signaling pathway. nih.gov The combination of GA and paclitaxel led to a significant reduction in the expression of key components of the SHH pathway, including SHH, GLI1, and PTCH1. rsc.org This inhibition of the SHH pathway was associated with increased apoptosis, as evidenced by the upregulation of cleaved caspase-3 and BAX and the downregulation of Bcl-2. nih.gov These findings indicate that GA can reverse drug resistance by targeting the SHH signaling pathway. nih.gov

HIF-1α/VEGF Axis Inhibition

This compound (GA) demonstrates significant anti-angiogenic properties by inhibiting the Hypoxia-Inducible Factor-1α (HIF-1α)/Vascular Endothelial Growth Factor (VEGF) signaling axis, a critical pathway for tumor progression and angiogenesis. dovepress.comnih.gov Under hypoxic conditions typical of the tumor microenvironment, HIF-1α protein accumulates and induces the transcription of target genes like VEGF, which promotes the formation of new blood vessels. nih.govcancerbiomed.org

GA effectively suppresses the expression of both HIF-1α and VEGF in cancer cells under hypoxic conditions. nih.govashpublications.org The mechanism for this inhibition involves multiple pathways:

PI3K/Akt/mTOR Pathway: In multiple myeloma cells, GA has been shown to inhibit the hypoxia-induced activation of the PI3K/Akt/mTOR pathway. By reducing the phosphorylation of Akt and mTOR, GA decreases HIF-1α protein production and subsequently lowers VEGF expression and secretion. nih.govashpublications.orgresearchgate.net

PHD2-VHL-HIF-1α Pathway: GA can also enhance the level of prolyl hydroxylase-2 (PHD2), a key enzyme that marks HIF-1α for degradation via the von Hippel-Lindau (VHL) tumor suppressor protein. dovepress.comnih.gov By increasing PHD2 levels, GA promotes the degradation of HIF-1α, thereby reducing its ability to drive VEGF expression, without affecting the expression of VHL itself. nih.gov This action effectively disrupts the signaling cascade that leads to angiogenesis. dovepress.comnih.gov

In vivo studies have confirmed that GA treatment can decrease the expression of HIF-1α and VEGF in tumor tissues, leading to a reduction in tumor angiogenesis and volume. nih.govnih.gov

Gene Expression and Proteomic Profiling Alterations

Modulation of Apoptosis-Related Gene Expression (e.g., Bax, Bcl-2, p53, DIO-1, SRC-3)

This compound influences the expression of a suite of genes that are central to the regulation of apoptosis, or programmed cell death. Its activity generally involves upregulating pro-apoptotic factors while downregulating those that inhibit apoptosis. mdpi.com

Bax and Bcl-2 Family: A common mechanism by which GA induces apoptosis is by altering the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. spandidos-publications.comresearchgate.net Studies have consistently shown that GA treatment leads to an increased expression of Bax and a decreased expression of Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis in various cancer cell lines, including gastric and prostate cancer. spandidos-publications.comresearchgate.net It also downregulates other anti-apoptotic members like Bcl-xL. nih.govnih.gov

p53: The tumor suppressor protein p53, known as the "guardian of the genome," is another target of GA. In some cancer cells, GA can upregulate the expression of p53, contributing to its pro-apoptotic effects. mdpi.comresearchgate.netgavinpublishers.com

DIO-1 (Death Inducer-Obliterator 1): GA has been found to upregulate Death Inducer-Obliterator 1 (also referred to as DIO-1 or DIDO1), a protein involved in apoptosis. mdpi.comnih.govresearchgate.net In leukemia cells, GA treatment causes DIO-1 to translocate from the cytoplasm to the nucleus, which is associated with the activation of caspase cascades and subsequent apoptosis. nih.govmaayanlab.cloudnih.gov This effect is often coupled with the downregulation of NF-κB and its anti-apoptotic target, Bcl-2. nih.gov

SRC-3 (Steroid Receptor Coactivator-3): GA can downregulate the expression of SRC-3, a coactivator that promotes the transcription of genes involved in cell proliferation and survival. mdpi.comgavinpublishers.commdpi.com By inhibiting SRC-3, GA can induce cell cycle arrest and apoptosis. dovepress.comjst.go.jp This inhibition may be facilitated by the upregulation of Cullin3, an E3 ligase that targets SRC-3 for degradation. mdpi.com In leukemia cells, inhibiting SRC-3 with GA also leads to the inactivation of the Akt signaling pathway and a decrease in Bcl-2 expression. nih.gov

Regulation of Metastasis-Related Proteins (e.g., MMP-2, MMP-9, TIMP-1)

This compound has been shown to modulate the expression of key proteins involved in cancer cell invasion and metastasis, particularly matrix metalloproteinases (MMPs) and their inhibitors (TIMPs).

MMP-2 and MMP-9: These enzymes are crucial for degrading the extracellular matrix, a key step in tumor invasion. nih.gov GA has been found to inhibit the activity and expression of both MMP-2 and MMP-9 in various cancer cells, including breast carcinoma and colon cancer. nih.govoncotarget.comresearchgate.net This suppression is often linked to the inhibition of signaling pathways like MAPK and PI3K/AKT. nih.govresearchgate.net

TIMP-1: Tissue inhibitors of metalloproteinases, such as TIMP-1, regulate the activity of MMPs. spandidos-publications.com In osteosarcoma cells, GA has been shown to reduce the invasive potential of the cells by decreasing MMP-9 expression while simultaneously upregulating the expression of its inhibitor, TIMP-1. spandidos-publications.com This shifts the balance towards an anti-invasive phenotype. However, in pancreatic stellate cells, which are involved in fibrosis, GA was found to upregulate MMP-2 and MMP-9 while downregulating TIMP-1, suggesting a context-dependent regulatory role. cjnmcpu.com

Table 1: Effect of this compound on Metastasis-Related Proteins

ProteinPrimary FunctionEffect of this compoundAssociated Cancer Type/Cell LineReference
MMP-2Degradation of extracellular matrix, promoting invasionDownregulated/InhibitedBreast Carcinoma, Colon Cancer, Pancreatic Fibrosis nih.govoncotarget.comresearchgate.net
MMP-9Degradation of extracellular matrix, promoting invasionDownregulated/InhibitedBreast Carcinoma, Colon Cancer, Osteosarcoma oncotarget.comresearchgate.netspandidos-publications.com
TIMP-1Inhibition of MMPsUpregulatedOsteosarcoma spandidos-publications.com
TIMP-1Inhibition of MMPsDownregulatedPancreatic Stellate Cells cjnmcpu.com

Effects on Key Regulatory Proteins (e.g., SIRT1, STMN1, 14-3-3σ, c-Myc, CyclinD1, Axin2)

This compound alters the expression and activity of several key proteins that regulate critical cellular processes like cell cycle progression, signal transduction, and cytoskeletal dynamics.

SIRT1: Research on the direct effect of this compound on SIRT1 is limited in the provided search results.

STMN1 (Stathmin 1): GA and its derivative gambogenic acid (GEA) have been shown to downregulate the expression of Stathmin 1, a protein that plays a crucial role in regulating microtubule dynamics. tandfonline.comfrontiersin.orgnih.gov Overexpression of STMN1 in hepatocellular carcinoma cells reduces their sensitivity to GA, suggesting that STMN1 is a significant molecular target for the compound. tandfonline.comnih.govcapes.gov.br

14-3-3σ: Proteomic studies have revealed that GA downregulates the expression of the 14-3-3σ protein in hepatocellular carcinoma cells. frontiersin.orgnih.govcapes.gov.br This protein is involved in cell cycle control and apoptosis. Another xanthone (B1684191), TTA, was found to upregulate 14-3-3σ, indicating complex regulation by this class of compounds. nih.gov

c-Myc and Cyclin D1: These proteins are critical for cell cycle progression and are often overexpressed in cancers. GA has been repeatedly shown to suppress the expression of both c-Myc and Cyclin D1. spandidos-publications.comresearchgate.netnih.govashpublications.org This downregulation is often linked to the inhibition of upstream signaling pathways such as Wnt/β-catenin and NF-κB, leading to cell cycle arrest, typically in the G0/G1 or G1 phase. spandidos-publications.comnih.gov

Axin2: Axin2 is a key component of the β-catenin destruction complex and a negative feedback regulator in the Wnt signaling pathway. spandidos-publications.comnih.gov In some cancer cells, GA can induce a dose-dependent increase in Axin2 expression. nih.govresearchgate.net This upregulation helps to promote the degradation of β-catenin, thereby inhibiting Wnt signaling and the expression of its downstream targets like c-Myc. spandidos-publications.comnih.gov

Table 2: Impact of this compound on Key Regulatory Proteins

ProteinRegulatory FunctionEffect of this compoundDownstream ConsequenceReference
STMN1Microtubule dynamicsDownregulationInhibition of cell proliferation tandfonline.comnih.govcapes.gov.br
14-3-3σCell cycle control, apoptosisDownregulationContributes to anti-cancer effect nih.govcapes.gov.br
c-MycCell cycle progression, proliferationDownregulationCell cycle arrest, reduced proliferation spandidos-publications.comnih.govashpublications.org
Cyclin D1G1/S phase transitionDownregulationG0/G1 cell cycle arrest spandidos-publications.comnih.govashpublications.org
Axin2Negative regulator of Wnt/β-catenin signalingUpregulationInhibition of Wnt pathway, β-catenin degradation nih.govresearchgate.net

Subcellular Localization and Organelle-Specific Interactions (e.g., Mitochondria, Microtubules, Endoplasmic Reticulum)

This compound exerts its cellular effects by interacting with specific subcellular compartments and organelles, triggering distinct stress and apoptotic pathways.

Mitochondria: GA can directly impact mitochondrial function, a central aspect of its apoptosis-inducing mechanism. It has been reported to decrease the mitochondrial membrane potential, which is a key event in the intrinsic apoptosis pathway. researchgate.net This disruption leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately activating caspases.

Microtubules: GA is known to interfere with microtubule dynamics. frontiersin.org It acts as a microtubule depolymerizing agent, disrupting the cytoskeleton. dovepress.comresearchgate.net This interference with tubulin polymerization leads to cell cycle arrest, typically in the G2/M phase, and can trigger apoptosis. dovepress.comnih.gov The downregulation of Stathmin 1, a microtubule-destabilizing protein, is one of the mechanisms through which GA exerts this effect. tandfonline.comnih.gov

Endoplasmic Reticulum (ER): GA and its derivative, gambogenic acid (GNA), are potent inducers of endoplasmic reticulum (ER) stress. nih.govresearchgate.netmdpi.comfrontiersin.org This is characterized by the activation of the unfolded protein response (UPR), including the splicing of XBP1 and the upregulation of ER stress markers like BiP and CHOP. mdpi.com Persistent ER stress induced by GA can activate apoptotic pathways, in some cases through the JNK signaling pathway or by inhibiting Akt signaling. mdpi.comx-mol.net In colorectal cancer, GNA has been shown to trigger ER stress by downregulating the expression of Aurora A. nih.govresearchgate.netfrontiersin.org

Preclinical Pharmacological Spectrum: Mechanistic Insights

Anti-proliferative and Cytotoxic Effects in Various In Vitro Models

Gambogic acid demonstrates potent anti-proliferative and cytotoxic effects across a wide array of cancer cell lines. rsc.org Its mechanisms are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and autophagy. rsc.orgdovepress.com

GA has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. rsc.orgdovepress.com It can trigger the mitochondrial pathway by causing a rapid depolarization of the mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of caspases-3 and -9. dovepress.com This process is often accompanied by an increased ratio of Bax/Bcl-2. dovepress.com Furthermore, GA-induced reactive oxygen species (ROS) production can contribute to the collapse of the mitochondrial transmembrane potential. dovepress.com In some cancer cell lines, GA's interaction with the transferrin receptor is believed to initiate a specific signal for prompt apoptosis. gavinpublishers.comnih.gov

Cell cycle arrest is another key mechanism of GA's anti-cancer activity. dovepress.comtandfonline.com Studies have shown that GA can induce cell cycle arrest at different phases in various cancer cell lines. dovepress.comtandfonline.com For instance, it can cause G2/M phase arrest in MG63 osteosarcoma cells by decreasing the levels of phospho-cdc2 (Thr 161) and cdc25B. dovepress.comgavinpublishers.com In human gastric carcinoma BGC-823 cells, GA induces G2/M arrest by inhibiting cyclin-dependent kinase 7 (CDK7) activity, which in turn leads to the inactivation of CDC2/p34 kinase. oup.comnih.gov Additionally, GA can induce G0/G1 phase arrest in cell lines like K562 chronic myelogenous leukemia and U2OS osteosarcoma cells, often associated with the downregulation of proteins like cyclin D1. dovepress.com

Table 1: In Vitro Anti-proliferative and Cytotoxic Effects of this compound

Cell Line Cancer Type Observed Effects Key Mechanistic Insights
Multiple Cancer Cell Lines Various Cancers Potent apoptosis inducer, tumor growth inhibitor. Low IC50 values (nM range). rsc.org
A375 Malignant Melanoma Inhibition of proliferation, induction of apoptosis. Dose-dependent generation of intracellular ROS, lowered oxygen consumption rate. nih.gov
T98G Glioma Apoptotic cell death at sub-micromolar concentrations. Caspase-dependent signaling (activation of caspases-3, -8, -9), PARP cleavage, ROS generation. nih.gov
U251, U87MG Glioblastoma Growth inhibition and apoptosis. Induction of autophagy. nih.gov
MGC-803 Gastric Carcinoma Induction of apoptosis. Regulation of Bax and Bcl-2 protein expression. jst.go.jp
BGC-823 Gastric Carcinoma Irreversible G2/M phase cell cycle arrest. Inhibition of CDK7/cyclin H activity, leading to decreased CDC2/p34 synthesis. oup.comnih.gov
OCM-1 Choroidal Melanoma Inhibition of cell viability, G0/G1 phase cell cycle arrest. Repression of cyclin D1, cyclin E, CDK2, and P21 expression. spandidos-publications.com
Saos-2 Osteosarcoma Suppression of cell proliferation. Decreased protein expression ratio of RANKL/OPG. dergipark.org.tr
MG63 Osteosarcoma G2/M phase cell cycle arrest. Decrease in phospho-cdc2 (Thr 161) and cdc25B levels. dovepress.comgavinpublishers.com

Anti-metastatic Mechanisms

This compound has demonstrated significant potential in inhibiting cancer cell migration and invasion, key processes in metastasis. dovepress.comtandfonline.com Its anti-metastatic effects are mediated through the modulation of various signaling pathways and the inhibition of enzymes crucial for extracellular matrix degradation.

A primary mechanism involves the suppression of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. dovepress.com GA has been shown to downregulate the expression of these enzymes in various cancer cells, including breast carcinoma and prostate cancer cells. dovepress.comgavinpublishers.com This inhibition is often linked to the inactivation of signaling pathways such as PI3K/Akt and NF-κB. dovepress.comgavinpublishers.com For instance, in human prostate cancer PC3 cells, GA was found to suppress TNF-α-induced migration and invasion by regulating the PI3K/Akt and NF-κB signaling pathways, leading to reduced expression of MMP-2 and MMP-9. dovepress.comgavinpublishers.com

Furthermore, GA can inhibit the epithelial-to-mesenchymal transition (EMT), a critical process for cancer cell invasion and migration. oncotarget.comnih.gov In A549 lung cancer cells, GA was shown to inhibit TGF-β1-induced EMT by increasing the expression of the epithelial marker E-cadherin and repressing the expression of mesenchymal markers N-cadherin and vimentin, as well as the transcription factor TWIST1. oncotarget.comnih.gov This effect was mediated through the inhibition of the NF-κB pathway. oncotarget.comnih.gov

Table 2: Anti-metastatic Mechanisms of this compound

Cancer Cell Line Key Pathway/Target Observed Effect
A549 (Lung Cancer) TGF-β1/NF-κB/TWIST1 Inhibited invasion and migration by suppressing EMT. oncotarget.comnih.govnih.gov
MDA-MB-231 (Breast Cancer) MMP-2, MMP-9 Dose-dependently suppressed invasion and metastasis. dovepress.com
PC3 (Prostate Cancer) PI3K/Akt, NF-κB, MMP-2, MMP-9 Suppressed TNF-α-induced migration and invasion. dovepress.comgavinpublishers.com
SW620 (Colon Cancer) PI3K/AKT/P21/MMP-2/9 Inhibited proliferation, invasion, and migration. rsc.orggavinpublishers.com
HT-29 (Colorectal Cancer) miR-21 Inhibited migration. dovepress.com
SK-HEP1 (Liver Cancer) Integrin β1/rho family GTPase, MMP-2, MMP-9, NF-κB Suppressed migration and invasion. dovepress.com
Osteosarcoma Cells TIMP-1 Inhibited invasion. dovepress.com
Saos-2 (Osteosarcoma) RANKL Suppressed cell migration. dergipark.org.tr

Anti-angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. dovepress.com this compound exhibits potent anti-angiogenic properties by targeting key signaling molecules and pathways involved in this process. dovepress.comtandfonline.com

One of the primary targets of GA is the vascular endothelial growth factor (VEGF) and its receptor, VEGFR2. dovepress.comnih.gov GA has been shown to inhibit VEGF-induced tyrosine phosphorylation of VEGFR2, thereby blocking its activation and downstream signaling. oncotarget.comnih.gov This leads to the inhibition of endothelial cell proliferation, migration, and tube formation. nih.gov

Furthermore, GA can suppress the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that regulates the expression of VEGF and other angiogenic factors in response to hypoxia. dovepress.comashpublications.org In multiple myeloma cells, GA was found to decrease HIF-1α and VEGF expression under hypoxic conditions by inhibiting the PI3K/Akt/mTOR signaling pathway. ashpublications.orgresearchgate.net Another mechanism involves the inhibition of the prolyl hydroxylase-2 (PHD2)–von Hippel-Lindau (VHL)–HIF-1α pathway, further contributing to its anti-angiogenic effects. dovepress.comnih.gov

Table 3: Anti-angiogenic Mechanisms of this compound

Target/Pathway Mechanism of Action Cell/Model System
VEGFR2 Signaling Inhibits activation of VEGFR2 and downstream kinases (c-Src, FAK, AKT). nih.gov Human Umbilical Vein Endothelial Cells (HUVECs), Prostate Tumor Model. nih.gov
HIF-1α/VEGF Suppresses hypoxia-induced expression by inhibiting the PI3K/Akt/mTOR pathway. ashpublications.orgresearchgate.net Multiple Myeloma U266 cells. ashpublications.orgresearchgate.net
PHD2-VHL-HIF-1α Pathway Inhibits tumor angiogenesis by potentially enhancing PHD2 levels. dovepress.comnih.gov HepG2 xenografts. nih.gov

Chemosensitization and Multidrug Resistance Reversal Mechanisms

A significant challenge in cancer therapy is the development of multidrug resistance (MDR). This compound has shown promise in overcoming MDR and sensitizing cancer cells to conventional chemotherapeutic drugs. tandfonline.comgavinpublishers.com

GA can enhance the efficacy of various chemotherapeutic agents, including 5-fluorouracil, oxaliplatin (B1677828), and docetaxel, in gastric cancer cells. nih.gov This synergistic effect is partly attributed to the downregulation of genes associated with drug resistance, such as ERCC1, BRCA1, tau, and β-tubulin III. nih.gov

In doxorubicin-resistant breast cancer cells, GA was found to inhibit P-glycoprotein (P-gp), a major MDR efflux pump, and suppress the expression of survivin, leading to increased sensitivity to doxorubicin. dovepress.comgavinpublishers.com Similarly, in cisplatin-resistant lung cancer cells, GA in combination with cisplatin (B142131) promoted cell cycle arrest and apoptosis by downregulating LRP and MRP2 proteins. gavinpublishers.com GA has also been shown to reverse resistance to oxaliplatin in colorectal cancer cells by increasing intracellular platinum levels. tandfonline.com

Table 4: Chemosensitization and Multidrug Resistance Reversal by this compound

Cancer Cell Line Chemotherapeutic Agent Mechanism of Action
Gastric Cancer Cells (BGC-823, MKN-28) 5-Fluorouracil, Oxaliplatin, Docetaxel Synergistic cytotoxicity and apoptosis induction; downregulation of TS, ERCC1, BRCA1, tau, and β-tubulin III mRNA. nih.gov
Doxorubicin-resistant Breast Cancer Cells Doxorubicin Inhibition of P-glycoprotein and suppression of survivin expression. dovepress.comgavinpublishers.com
Cisplatin-resistant Lung Cancer Cells (A549/DDP) Cisplatin Downregulation of LRP and MRP2 proteins, leading to cell cycle arrest and apoptosis. gavinpublishers.com
LoVo Colorectal Cancer Cells Oxaliplatin Increased intracellular platinum levels. tandfonline.com
Gastrointestinal Cancer Cells Docetaxel Synergistic anti-tumor effect, enhanced apoptosis, decreased mRNA expression of β-tubulin III, tau, and survivin. researchgate.net

Anti-inflammatory and Immunomodulatory Mechanisms

Chronic inflammation is a known driver of tumorigenesis. This compound possesses significant anti-inflammatory and immunomodulatory properties, primarily through the inhibition of key inflammatory signaling pathways. tandfonline.comgavinpublishers.com

GA has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a central regulator of inflammation. gavinpublishers.comoncotarget.com It can inhibit the phosphorylation of IκBα and IκBα kinase (IKK), preventing the nuclear translocation of the p65 subunit of NF-κB. oncotarget.comnih.gov This leads to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. researchgate.netnih.gov

The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways are also key targets of GA's anti-inflammatory action. gavinpublishers.comnih.gov In a model of collagen-induced arthritis, GA was found to exert anti-inflammatory effects by inducing the PI3K/Akt signaling pathway while inhibiting NF-κB and phosphorylated-p38 protein expression. nih.gov In diabetic rats, GA was shown to inhibit renal inflammation by attenuating the p38/MAPK and p65NF-κB signaling pathways. ijmcmed.org

Table 5: Anti-inflammatory and Immunomodulatory Mechanisms of this compound

Target Pathway Mechanism of Action Model System
NF-κB Inhibits IKK, IκBα phosphorylation, and p65 nuclear translocation. oncotarget.comnih.gov TGF-β1-induced A549 cells. oncotarget.comnih.gov
NF-κB, p38 MAPK Decreased NF-κB and phosphorylated-p38 protein expression. nih.gov Murine collagen-induced arthritis. nih.gov
PI3K/Akt Induced the PI3K/Akt signaling pathway. nih.gov Murine collagen-induced arthritis. nih.gov
PI3K/Akt, MAPK Inhibition of HSP90 and subsequent degradation of client proteins. nih.gov Hepatic stellate cells (liver fibrosis model). nih.gov
p38/MAPK, NF-κB Attenuation of p38/MAPK and p65NF-κB signaling. ijmcmed.org Diabetic rats (nephropathy model). ijmcmed.org

Anti-oxidant Mechanisms

Oxidative stress plays a dual role in cancer, contributing to both its development and its treatment. This compound has been reported to possess anti-oxidant properties, although its role in modulating cellular redox status is complex and can also involve the generation of reactive oxygen species (ROS) to induce apoptosis. dovepress.comtandfonline.com

In some contexts, GA has been shown to enhance the expression of heme oxygenase-1 through the Nrf2 pathway, a key regulator of the antioxidant response. mdpi.com This can help mitigate inflammation. mdpi.com In a model of diabetic nephropathy, GA was found to impede renal injury through its anti-oxidative properties, including a significant elevation in catalase enzyme activity. ijmcmed.org

Conversely, in many cancer cell lines, GA induces apoptosis through the generation of ROS. dovepress.comgavinpublishers.com This pro-oxidant activity leads to the collapse of the mitochondrial membrane potential and subsequent cell death. dovepress.com The interaction of GA with thioredoxin reductase 1 (TrxR1) has been proposed as a possible mechanism for ROS accumulation in hepatocellular carcinoma. gavinpublishers.com

Anti-microbial and Anti-viral Mechanisms

While the primary focus of this compound research has been on its anti-cancer properties, some studies have also indicated its potential as an anti-microbial and anti-viral agent. tandfonline.com The resin from which GA is extracted has been used in traditional medicine for its anti-parasitic properties. gavinpublishers.com However, detailed mechanistic studies in this area are less extensive compared to its anti-cancer research. Further investigation is required to fully elucidate the specific mechanisms by which this compound exerts its anti-microbial and anti-viral effects.

Advanced Research Methodologies in Gambogic Acid Studies

Omics Technologies for Comprehensive Molecular Profiling

Omics technologies provide a global view of molecules like proteins, transcripts, and metabolites, offering a systems-level understanding of cellular responses to gambogic acid.

Proteomics (e.g., Mass Spectrometry-Based Chemical Proteomics, iTRAQ Assays)

Quantitative mass spectrometry-based chemical proteomics has emerged as a powerful tool for the global and unbiased profiling of the cellular targets of this compound. rsc.orgresearchgate.net This approach allows for the identification of direct protein-drug interactions within living cells, providing a comprehensive landscape of the compound's potential mechanisms of action. rsc.orgfrontiersin.org

One prominent strategy involves the use of a this compound-alkyne probe in combination with chemoproteomics to investigate its covalent protein targets. bohrium.com This technique led to the significant discovery that this compound promiscuously reacts with the proteome, with a notable interaction identified with the regulatory small subunit B of the serine palmitoyltransferase complex (SPTSSB). bohrium.comnih.gov Further investigations have utilized biotinylated this compound probes to explore specific protein interactions, such as its binding to heat-shock protein 90-β (Hsp90β). rsc.org

To quantify these interactions with precision, researchers employ techniques like isobaric tags for relative and absolute quantitation (iTRAQ). iTRAQ-based proteomic analysis enables the simultaneous identification and quantification of hundreds to thousands of proteins from different samples, revealing proteins that are differentially expressed upon treatment with this compound. rsc.org For example, proteomic studies have identified stathmin as a molecular target of this compound in hepatocellular carcinoma. researchgate.net Another innovative quantitative method is a dimethyl-labeling-based strategy, which offers an affordable and efficient way to identify the cellular targets of electrophilic natural products like this compound. acs.org

Table 1: Selected Protein Targets of this compound Identified by Proteomic Methodologies

Protein Target Cell Line/System Proteomic Method Research Finding Citation
SPTSSB MCF-7 cells Chemoproteomics with GA-alkyne probe This compound covalently binds to SPTSSB, inhibiting sphingolipid biosynthesis. bohrium.comnih.gov
Hsp90β Not specified Biotinylated this compound probe Identified as a selective target, key for cancer cell survival. rsc.org
Stathmin Hepatocellular Carcinoma Proteomic approach Revealed as a molecular target of this compound. researchgate.net
Various HeLa, K562 cells Quantitative chemical proteomics Proteome-wide profiling of potential cellular targets to understand its mode of action. rsc.orgresearchgate.net

Transcriptomics (e.g., Microarray Analysis)

Transcriptomics provides insights into how this compound alters gene expression, revealing the upstream regulatory pathways affected by the compound. Whole-genome transcription profiling, often conducted using microarray analysis, has been employed to identify candidate genes that mediate the biological effects of this compound in various cancer cells. nih.gov

In pancreatic cancer cells, microarray studies have shown that this compound treatment specifically affects the pancreatic adenocarcinoma signaling pathway. nih.gov The growth-inhibitory effects were associated with the upregulation of genes such as DDIT3, DUSP1, and DUSP5, and the downregulation of ALDOA, TOP2A, and ATG4B. nih.gov Similarly, in neuroblastoma cells, microarray analysis was used to identify cellular pathways enriched after treatment with this compound, providing a basis for understanding its therapeutic action. cellphysiolbiochem.com

Transcriptomic studies are not limited to cancer research. RNA sequencing (RNA-Seq) has been used to analyze the effects of this compound on bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). These studies revealed that this compound treatment leads to significant changes in the bacterial transcriptome, downregulating the expression of numerous virulence factors. frontiersin.orgnih.gov

Table 2: Differentially Expressed Genes in Response to this compound

Gene Cell/Organism Type Methodology Regulation Implication Citation
DDIT3, DUSP1, DUSP5 Pancreatic Cancer Cells Microarray Analysis Upregulated Modulation of growth inhibition nih.gov
ALDOA, TOP2A, ATG4B Pancreatic Cancer Cells Microarray Analysis Downregulated Modulation of growth inhibition nih.gov
Various Virulence Genes MRSA RNA-Seq Downregulated Inhibition of bacterial virulence frontiersin.orgnih.gov

Metabolomics (e.g., Pentose (B10789219) Phosphate (B84403) Pathway analysis)

Metabolomics investigates the global changes in small-molecule metabolites within a biological system following exposure to a compound. Studies on this compound have revealed that its anticancer activity is linked to the regulation of cellular metabolism. rsc.org

A key finding from metabolomic analyses is that this compound suppresses the pentose phosphate pathway (PPP), a critical metabolic route for cancer cell proliferation. rsc.orgorcid.org It achieves this by covalently inhibiting 6-phosphogluconate dehydrogenase (6PGD), a rate-limiting enzyme in the PPP. rsc.orgorcid.org This inhibition disrupts the metabolic processes that cancer cells rely on for growth and survival. bohrium.com The regulation of the PPP by natural compounds like this compound is a recognized strategy in cancer research. mdpi.com

Broader metabolomics studies, including serum analysis in animal models, have also been conducted to understand the systemic metabolic effects of this compound treatment. yydbzz.com These combined omics approaches, integrating proteomics and metabolomics, provide a powerful strategy for elucidating the complex mechanisms of action of this compound. bohrium.com

Advanced Spectroscopic and Chromatographic Techniques for Research

High-precision analytical techniques are essential for the qualitative and quantitative analysis of this compound and its metabolites in complex biological samples.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Bioanalytical Research (e.g., metabolite identification in biological matrices)

Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is a highly sensitive and specific technique used for the determination and identification of this compound and its metabolites in various biological matrices. yydbzz.com This method has been successfully applied to quantify this compound in rat plasma, urine, bile, and major tissues. yydbzz.com

The power of UHPLC-MS lies in its ability to separate complex mixtures with high resolution and to identify compounds based on their mass-to-charge ratio and fragmentation patterns. This has been crucial for metabolite identification studies. For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been used to identify major circulating metabolites of this compound in human plasma and rat bile, such as 10-hydroxythis compound. sepax-tech.com.cnshimadzu.com.cn These bioanalytical methods are fundamental for pharmacokinetic and pharmacological studies. sepax-tech.com.cninnovareacademics.in

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis in Research Samples

High-Performance Liquid Chromatography (HPLC), often coupled with ultraviolet (UV) detection, is a robust and widely used method for the quantitative analysis of this compound in various research samples. nih.govresearchgate.net Validated HPLC methods have been developed for the precise quantification of this compound in dog plasma for pharmacokinetic studies and in its raw source, gamboge resin. nih.govresearchgate.netscispace.com

These methods are characterized by their simplicity, specificity, and reliability. researchgate.net For instance, a typical HPLC method for this compound might use a reversed-phase C18 column with a mobile phase consisting of a methanol-acid mixture, and detection at a specific wavelength such as 360 nm. nih.gov Such methods have been successfully applied to determine the concentration of this compound in preclinical studies, providing essential data for understanding its absorption, distribution, metabolism, and excretion. sepax-tech.com.cnnih.govdntb.gov.ua

Nuclear Magnetic Resonance (NMR) for Metabolite Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural determination of organic compounds, including the metabolites of this compound. frontiersin.org This non-destructive method allows for the analysis of samples in their native state and is particularly useful for elucidating the complex structures of metabolites formed in vivo. nih.gov

In the study of this compound metabolism, high-performance liquid chromatography (HPLC) is often coupled with NMR (HPLC-NMR) and mass spectrometry (HPLC-MS) to identify metabolites. For instance, in a study of rat bile, four main metabolites of this compound were identified using this combined approach. nih.gov Two of these were Phase I metabolites, resulting from oxidation at the 9,10-olefinic bond to form 10-hydroxythis compound and 9,10-epoxythis compound. The other two were Phase II metabolites, which are glucuronide conjugates of the Phase I metabolites: 9,10-epoxythis compound-30-O-glucuronide and 10-hydroxylthis compound-30-O-glucuronide. nih.gov

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in overcoming the challenge of overlapping signals in complex mixtures, providing detailed information on the connectivity of atoms within a molecule. nih.gov This level of detail is crucial for the precise structural elucidation of novel metabolites.

Computational Approaches and In Silico Modeling

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict the binding orientation and affinity of a small molecule, like this compound, to a target protein. These methods provide insights into the molecular interactions driving the biological activity of the compound.

Studies have utilized molecular docking to investigate the interaction of this compound with various protein targets. For example, docking studies have shown that this compound can bind to the middle domain of Hsp90β, a heat shock protein, in a previously unknown druggable pocket, distinct from other known inhibitor binding sites. pnas.org This finding opens new avenues for the design of isoform-specific Hsp90 inhibitors. Further validating these computational models, chemical modifications based on the docking predictions either enhanced or diminished the interaction with Hsp90β. pnas.org

In another study, molecular docking revealed that this compound and its analogue, neothis compound, can occupy the substrate-binding pocket of EfaUPPS, an enzyme in Enterococcus faecalis, suggesting a mechanism for their antibacterial activity. nih.gov Similarly, docking simulations have been employed to understand the interaction of this compound with HSP90, a protein implicated in colitis. researchgate.net

Network Pharmacology Analysis

Network pharmacology is an approach that analyzes the complex interactions between drugs, targets, and diseases from a network perspective. This methodology helps to elucidate the mechanisms of action of drugs with multiple targets, such as this compound.

Network pharmacology analyses of this compound have been conducted to understand its anticancer mechanisms. For instance, in the context of endometrial cancer, network pharmacology identified the PI3K/Akt signaling pathway as a key player in the inhibitory effects of this compound. nih.govnih.gov This was subsequently confirmed by experimental data showing that this compound suppressed cell proliferation, induced apoptosis, and caused cell cycle arrest at the G0/G1 stage by modulating this pathway. nih.govnih.gov Similarly, in triple-negative breast cancer, network pharmacology pointed to the protein C receptor as a target of this compound, with the PI3K/AKT signaling pathway being a key downstream mediator of its effects.

Advanced In Vitro and Ex Vivo Model Systems

Three-Dimensional (3D) Cell Culture Models (e.g., Spheroids)

Three-dimensional (3D) cell culture models, such as spheroids, more closely mimic the microenvironment of in vivo tissues compared to traditional two-dimensional (2D) monolayers. nih.govthermofisher.com This makes them more physiologically relevant for studying drug responses.

This compound has been evaluated in various 3D spheroid models. For example, in A549 lung carcinoma spheroids, this compound demonstrated a dose-dependent cytotoxic effect. opentrons.comthermofisher.com Studies have shown that this compound is less potent in 3D spheroids compared to 2D cell cultures, highlighting the importance of using these more complex models for drug screening. youtube.com A spontaneously-forming spheroid model, spheroidsMARY-X, which reflects features of tumor tissues and lymphovascular emboli, was used to demonstrate the potent ability of this compound to induce spheroid dissolution and apoptosis. nih.gov In these models, this compound was significantly more effective than some standard chemotherapeutic agents. nih.gov

Zebrafish Models for Mechanistic Screening (e.g., antiangiogenic activity evaluation)

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for high-throughput screening of compounds for various biological activities, particularly angiogenesis. researchgate.netnih.gov Its rapid, external development and transparent embryos allow for non-invasive monitoring of blood vessel formation. researchgate.net

Zebrafish models have been instrumental in evaluating the antiangiogenic properties of this compound and its derivatives. nih.gov In these models, this compound has been shown to effectively inhibit the formation of new blood vessels. researchgate.netnih.gov Furthermore, the zebrafish model has been used to screen libraries of this compound derivatives to identify compounds with improved antiangiogenic activity and lower toxicity. nih.govmdpi.com For instance, certain derivatives demonstrated potent inhibition of intersomitic blood vessel formation in a concentration-dependent manner, with reduced toxicity compared to the parent compound. nih.govmdpi.com This highlights the utility of the zebrafish model for the optimization of lead compounds in drug discovery.

High-Throughput Screening Assays for Biological Activity

High-Throughput Screening (HTS) represents a pivotal methodology in modern drug discovery, allowing for the rapid assessment of large numbers of compounds for a specific biological activity. In the study of this compound (GA), HTS has been instrumental in uncovering its primary biological functions and identifying its molecular targets. These assays are typically cell-based or target-based, designed to produce a measurable signal in response to a compound's activity, such as changes in fluorescence or enzymatic activity.

Initial identification of this compound as a potent anti-cancer agent was facilitated by cell- and caspase-based HTS assays. researchgate.netnih.gov One such screening identified GA as a powerful inducer of apoptosis. nih.gov In a caspase activation assay using T47D breast cancer cells, this compound was found to have an EC50 of 0.78 μM. researchgate.netnih.gov This discovery directed further research into its pro-apoptotic capabilities.

Subsequent HTS approaches have been employed to pinpoint specific molecular targets of GA. A notable example involved screening a natural product library using a fluorescence polarization assay (FPA) designed to measure the binding of a FITC-conjugated BH3 peptide to the anti-apoptotic protein Bfl-1. nih.govaacrjournals.org This HTS campaign identified this compound as a competitive inhibitor that disrupts the interaction between Bfl-1 and the BH3 peptide. nih.govaacrjournals.orgnih.gov Further analysis confirmed that GA inhibits all six human anti-apoptotic Bcl-2 family proteins to varying degrees, with particular potency against Mcl-1 and Bcl-B, where IC50 values were less than 1 μM. aacrjournals.orgnih.gov The competitive binding was also validated using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. nih.govnih.gov

Another HTS effort, screening natural product libraries, identified this compound as a potential inhibitor of Heat Shock Protein 90 (Hsp90). acs.org This was established by observing the degradation of Hsp90 client proteins and the induction of Hsp70 expression, which are characteristic outcomes of Hsp90 inhibition. acs.org

These screening methodologies are crucial for initial "hit" identification from large compound libraries, providing the foundational evidence needed to pursue more detailed mechanistic studies. google.com

Table 1: Examples of High-Throughput Screening Assays in this compound Research

HTS Assay TypeBiological Activity/Target IdentifiedCellular/Protein ContextKey FindingReference
Cell- and Caspase-Based AssayInduction of ApoptosisT47D Breast Cancer CellsIdentified as a potent apoptosis inducer with an EC50 of 0.78 μM in a caspase activation assay. researchgate.netnih.gov
Fluorescence Polarization Assay (FPA)Inhibition of Bcl-2 Family ProteinsRecombinant Bfl-1 ProteinIdentified GA as a competitive inhibitor of the Bfl-1/BH3 peptide interaction from a library of ~2000 natural products. nih.govaacrjournals.orgnih.gov
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)Inhibition of Bcl-XLRecombinant GST-Bcl-XL ProteinConfirmed that GA competes with BH3 peptide for binding to Bcl-XL. nih.gov
Natural Product Library ScreeningInhibition of Hsp90Cultured CellsIdentified GA as a potential Hsp90 inhibitor, leading to the degradation of Hsp90 client proteins. acs.org

Gain- and Loss-of-Function Studies in Cellular Contexts

Following the identification of biological activities through screening, gain- and loss-of-function studies are essential for validating targets and elucidating the molecular pathways through which a compound exerts its effects. These methodologies involve experimentally manipulating the expression of a specific gene—either by increasing its expression (gain-of-function) or decreasing/eliminating it (loss-of-function)—and observing the subsequent impact on the compound's activity.

In this compound research, RNA interference (RNAi), particularly using small interfering RNA (siRNA), is a common loss-of-function technique. Studies have shown that the anticancer effects of GA are mediated through the upregulation of the tumor suppressor transcription factor FOXO3a in osteosarcoma cells. nih.govresearchgate.net When FOXO3a was knocked down using siRNA in 143B and U2OS osteosarcoma cell lines, the potent effects of GA on reducing cell viability, inhibiting migration, and inducing apoptosis were significantly diminished. nih.govresearchgate.net This underscores the critical role of FOXO3a in GA's mechanism of action.

Similarly, the role of the protein tyrosine phosphatase SHP-1 was investigated in the context of GA's effect on STAT3 signaling. Silencing of the SHP-1 gene via siRNA reversed the inhibitory effect of GA on STAT3 phosphorylation and also reversed GA-induced apoptosis in SCC4 cells. aacrjournals.org In another study, the cytotoxic effect of this compound in cervical cancer cells was found to be dependent on the expression of the TR3 protein. Knocking down TR3 expression using shRNA significantly inhibited the reduction in cell viability caused by GA. rsc.org

Conversely, gain-of-function studies, typically involving the transfection of cells with a plasmid to overexpress a specific protein, have also provided critical insights. For example, to investigate the role of NF-κB in GA's activity, K562 cells were transfected with a p65 plasmid to overexpress the NF-κB subunit. This overexpression was found to inhibit the pro-apoptotic effects of GA, abolishing the enhancement of TNF-induced PARP cleavage that is typically seen with GA treatment. nih.gov In gastric cancer cells, the overexpression of circular RNA ASAP2 (circ_ASAP2) was shown to partially reverse the inhibitory effects of GA on cell proliferation, migration, and invasion. dovepress.combohrium.com This effect was mediated through the sponging of miR-33a-5p and subsequent upregulation of its target, CDK7. dovepress.combohrium.com

Loss-of-function has also been achieved through the use of knockout cell lines. The cytotoxic activity of this compound was tested in mouse embryonic fibroblast (MEF) cells that were deficient in both Bax and Bak (bax−/−bak−/−), key pro-apoptotic proteins. GA retained cytotoxic activity in these cells, implying that while it does inhibit anti-apoptotic Bcl-2 family proteins, it also possesses additional targets that contribute to its cell-killing mechanism. nih.govnih.gov

Table 2: Examples of Gain- and Loss-of-Function Studies in this compound Research

Gene/Molecule StudiedStudy TypeCellular ModelKey Finding on this compound's EffectReference
FOXO3aLoss-of-Function (siRNA knockdown)143B and U2OS Osteosarcoma CellsKnockdown of FOXO3a diminished GA's ability to reduce cell viability, inhibit migration, and induce apoptosis. nih.govresearchgate.net
SHP-1Loss-of-Function (siRNA knockdown)SCC4 Squamous Cell Carcinoma CellsSilencing SHP-1 reversed GA's inhibition of STAT3 phosphorylation and its induction of apoptosis. aacrjournals.org
NF-κB (p65)Gain-of-Function (Plasmid overexpression)K562 Chronic Myelogenous Leukemia CellsOverexpression of p65 abolished the pro-apoptotic effects of GA. nih.gov
Transferrin Receptor 1 (TfR1)Loss-of-Function (RNA interference)K562 CellsDown-regulation of TfR1 suppressed the apoptotic potential of GA. nih.gov
circ_ASAP2Gain-of-Function (Plasmid overexpression)AGS and HGC-27 Gastric Cancer CellsOverexpression of circ_ASAP2 partially reversed GA's inhibitory effects on cell proliferation and metastasis. dovepress.combohrium.com
Bax/BakLoss-of-Function (Knockout cells)Mouse Embryonic Fibroblasts (MEFs)GA retained cytotoxic activity in bax−/−/bak−/− cells, indicating additional cell death mechanisms. nih.govnih.gov
TR3Loss-of-Function (shRNA knockdown)HeLa, SiHa Cervical Cancer CellsKnockdown of TR3 inhibited the cytotoxic effect of GA. rsc.org

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets and Mechanisms

Gambogic acid is known to interact with a wide array of molecular targets, contributing to its diverse biological effects, including the induction of apoptosis, regulation of autophagy, and inhibition of cell proliferation. nih.govrsc.org Its mechanisms of action often involve the modulation of multiple signaling pathways. nih.gov

Future research will likely focus on identifying novel and perhaps more specific biological targets to better understand its therapeutic effects and potential side effects. Recent studies have already begun to uncover new targets. For instance, this compound has been identified as a specific inducer of pyroptosis in prostate cancer cells by directly targeting the canopy FGF signaling regulator (CNPY3). acs.org Another study identified 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, as a direct binding protein for this compound, suggesting a mechanism of action through the inhibition of cancer cell metabolism. nih.gov

The exploration of its effects on various cellular processes is also a promising avenue. For example, its ability to induce apoptosis in acute T-cell leukemia cells is linked to the induction of autophagy and the downregulation of the β-catenin signaling pathway. spandidos-publications.com

Table 1: Selected Known and Emerging Biological Targets of this compound

Target/PathwayBiological ProcessImplicationReference(s)
NF-κB Signaling Pathway Inflammation, Cell SurvivalInhibition leads to anti-inflammatory and pro-apoptotic effects. nih.govdovepress.com
PI3K/AKT/mTOR Pathway Cell Growth, ProliferationDownregulation contributes to anti-cancer activity. rsc.orgfrontiersin.orgacs.org
Transferrin Receptor (TfR) Iron UptakeInhibition disrupts iron metabolism in cancer cells. mdpi.com
Heat Shock Protein 90 (HSP90) Protein Folding and StabilityInhibition leads to the degradation of client oncoproteins. rsc.org
Telomerase Cellular ImmortalityInhibition limits the proliferative capacity of cancer cells. mdpi.com
Canopy FGF Signaling Regulator (CNPY3) PyroptosisDirect targeting induces a specific form of cell death in prostate cancer. acs.org
6-Phosphogluconate Dehydrogenase (6PGD) Pentose Phosphate PathwayCovalent inhibition disrupts cancer cell metabolism. nih.gov
Undecaprenyl Diphosphate Synthase (UPPS) Bacterial Cell Wall SynthesisInhibition demonstrates antibacterial activity. nih.gov

Rational Design of Next-Generation this compound Analogs with Enhanced Mechanistic Specificity

While this compound shows significant therapeutic promise, its clinical application has been hindered by factors such as poor water solubility and potential for toxicity. rsc.org Therefore, the rational design of new this compound analogs is a critical area of research. The goal is to create derivatives with improved pharmacological properties, such as enhanced efficacy, better solubility, and reduced side effects. mdpi.com

Structural modifications of the this compound molecule are being explored to improve its therapeutic index. For example, derivatives with modifications to the prenyl side chains have been synthesized, with some showing more potent activity than the parent compound. researchgate.net The unique caged xanthone (B1684191) scaffold of this compound serves as a template for designing novel compounds with potentially improved antitumor activity. researchgate.net

Research into the structure-activity relationship (SAR) of this compound is crucial for this endeavor. nih.gov By identifying the key structural features responsible for its biological activity, chemists can design analogs with more specific and potent interactions with their molecular targets. This includes creating simpler molecules that retain the pharmacophoric moiety while being easier to synthesize. nih.gov Gambogenic acid, a derivative of this compound, has already shown promise with a more potent antitumor effect and less systemic toxicity in early studies. thieme-connect.com

Development of Advanced Preclinical Models for Mechanistic Validation

To accurately predict the clinical efficacy and safety of this compound and its analogs, it is essential to move beyond traditional 2D cell cultures and simple animal models. The development and use of advanced preclinical models are crucial for validating the mechanisms of action and therapeutic potential of these compounds.

These advanced models include:

Three-dimensional (3D) cell culture models: Spheroids and organoids can more accurately mimic the complex microenvironment of a tumor, providing a better platform for studying drug response. mdpi.com

Humanized mouse models: These models, which incorporate human cells or tissues, can provide more relevant data on the interaction of this compound with the human immune system and other biological components. mdpi.com

Xenograft and genetically engineered mouse models: These models are valuable for in vivo studies to assess the antitumor activity of this compound and its derivatives. mdpi.comnih.gov For instance, a lung cancer mouse model was used to confirm that this compound suppresses cancer cell growth by inhibiting the pentose phosphate pathway in vivo. nih.gov Similarly, a murine colorectal cancer model demonstrated that this compound could inhibit tumor growth by inducing a specific type of cell death called pyroptosis and eliciting an antitumor immune response. nih.gov

These sophisticated models will be instrumental in generating more reliable preclinical data to guide the clinical development of this compound-based therapies.

Elucidation of Mechanistic Basis for Combination Strategies

Combination therapy has emerged as a promising strategy in cancer treatment to enhance efficacy, overcome drug resistance, and reduce side effects. nih.gov this compound has shown synergistic effects when combined with various chemotherapeutic agents and other natural compounds. dovepress.com

Understanding the mechanistic basis of these synergistic interactions is a key area for future research. For example, the combination of this compound and piperine (B192125) was found to synergistically induce apoptosis in human cholangiocarcinoma cells through both extrinsic and intrinsic pathways. nih.gov In another study, combining this compound with manganese dioxide nanoparticles enhanced the antitumor effect in a hypoxic tumor microenvironment by increasing the generation of reactive oxygen species (ROS). rsc.org

Future studies will likely focus on:

Identifying the molecular pathways that are co-targeted by this compound and its combination partners.

Investigating how this compound can sensitize cancer cells to other therapies.

Developing novel delivery systems, such as nanoparticles, to co-deliver this compound and other drugs to the tumor site, thereby maximizing their synergistic effects. dovepress.comfrontiersin.org

Table 2: Examples of this compound Combination Strategies

Combination PartnerCancer TypeObserved Synergistic EffectPotential MechanismReference(s)
Piperine CholangiocarcinomaEnhanced apoptosisActivation of caspase-3, -8, and -9 nih.gov
Cisplatin (B142131) OsteosarcomaSuppression of tumorigenesisInduction of cell cycle arrest and apoptosis dovepress.com
Docetaxel Gastrointestinal CancerSynergistic anti-tumor effectSuppression of β-tubulin III, tau, and survivin mRNA dovepress.com
5-Fluorouracil Gastric CarcinomaEnhanced anti-cancer effectRegulation of genes involved in 5-FU metabolism dovepress.com
Manganese Dioxide Nanoparticles Colorectal CancerEnhanced tumor killing and anti-tumor immunityIncreased ROS generation in the tumor microenvironment rsc.org

Applications in Chemical Probe Development for Biological Pathways

A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a pathway. Given its ability to interact with multiple targets, this compound and its derivatives have the potential to be developed into valuable chemical probes.

By designing fluorescently labeled or biotinylated versions of this compound, researchers can:

Identify new binding partners: Activity-based protein profiling (ABPP) using a chemical probe of this compound has already been used to identify 6PGD as a target. nih.gov

Visualize the subcellular localization of its targets.

Investigate the dynamics of its interactions with proteins in living cells.

The development of this compound-based chemical probes could significantly advance our understanding of the biological pathways it modulates. acs.org For instance, understanding the structural determinants that influence the interaction of this compound with its targets can guide the rational design of more selective and potent probes. mdpi.com This approach will not only shed light on the complex pharmacology of this compound but also provide new tools for studying fundamental biological processes.

Q & A

Q. What are the primary molecular mechanisms by which gambogic acid induces apoptosis in cancer cells?

this compound triggers apoptosis through multiple pathways: (1) Suppression of anti-apoptotic Bcl-2 proteins, increasing the Bax/Bcl-2 ratio and activating caspases-3, -8, and -9 ; (2) ROS accumulation via covalent inhibition of thioredoxin (TRX-1/2), leading to mitochondrial dysfunction ; (3) p53 activation through MDM2 downregulation, inducing G2/M arrest ; (4) Proteasome inhibition, enhancing polyubiquitination and disrupting protein homeostasis . Methodologies include flow cytometry, Western blotting, and ROS detection assays .

Q. How does this compound inhibit tumor angiogenesis?

this compound suppresses vascular endothelial growth factor receptor 2 (VEGFR2) signaling, inhibiting endothelial cell proliferation, migration, and tube formation. In xenograft models, it reduces tumor microvessel density via metronomic dosing, with minimal cytotoxicity to non-cancer cells . Key methods: HUVEC assays, in vivo angiogenesis models, and kinase activity profiling .

Q. What are the challenges in achieving clinical efficacy due to this compound’s physicochemical properties?

this compound’s low solubility, short half-life, and instability limit bioavailability. Researchers address these by designing nano-delivery systems (e.g., polymer prodrugs, magnetic-responsive carriers) to enhance solubility and tumor targeting . Solubility is quantified using density-based models, while efficacy is validated via pharmacokinetic studies and in vivo tumor suppression assays .

Advanced Research Questions

Q. How can nanoparticle formulations improve the therapeutic index of this compound?

Nanoparticles (e.g., Fe₃O₄-based systems) enhance solubility and cellular uptake, reducing the IC₅₀ by 30–50% in colon and leukemia models . Synergistic effects are observed when nanoparticles co-deliver this compound and chemotherapeutics, validated via apoptosis assays (Annexin V/PI staining) and colony formation tests . Key parameters: Particle size, zeta potential, and drug release kinetics .

Q. What experimental strategies resolve contradictions between computational predictions and empirical data in this compound’s receptor interactions?

Computational docking predicts CXCR4 binding, but experimental assays (calcium signaling, chemotaxis) show weak potency (IC₅₀ >1 µM). This discrepancy is addressed by combining short-term binding assays (e.g., competitive CXCL12 inhibition) with long-term transcriptional studies (e.g., NF-κB suppression and CXCR4 mRNA downregulation) . Dual mechanisms—direct receptor interaction and indirect transcriptional modulation—are confirmed via time-course experiments .

Q. How does this compound overcome chemoresistance in colorectal cancer?

In oxaliplatin-resistant SW480 cells, this compound downregulates MDR1/P-gp expression, restoring drug sensitivity. Low-dose this compound (0.1–0.5 µM) reduces oxaliplatin’s IC₅₀ by 40–60% via RT-PCR and Western blotting . Synergy is quantified using Chou-Talalay combination indices .

Q. What methodologies confirm this compound’s structural configuration and target binding specificity?

Absolute configuration (5R, 7S, 10aS, 13R, 27S) is determined via electronic circular dichroism (ECD) and X-ray crystallography . Target engagement (e.g., transferrin receptor binding) is validated using RNA interference (TfR knockdown reduces apoptosis) and competitive binding assays . Covalent interactions (e.g., TRX inhibition) are confirmed via Michael addition kinetics and mass spectrometry .

Q. How does this compound modulate immune signaling pathways like TLR4?

this compound disrupts LPS binding to TLR4/MD2, inhibiting NF-κB activation. Methods include biotinylated LPS pull-down assays, confocal microscopy for co-localization analysis, and luciferase reporter systems (e.g., IFN-βPRD III-I-luc) . Dose-dependent suppression of pro-inflammatory cytokines (IL-6, TNF-α) is measured via ELISA .

Data Contradiction Analysis

Q. Why do studies report conflicting roles of ROS in this compound’s cytotoxicity?

While ROS accumulation is critical in hepatoma (SMMC-7721) and myeloma (RPMI-8226) models , some leukemic cells (e.g., K562) show apoptosis independent of ROS. Contradictions arise from cell-specific redox homeostasis; methods like ROS scavengers (NAC) and TRX activity assays clarify context-dependent mechanisms .

Q. How do researchers reconcile this compound’s dual roles in p53 activation and p53-independent apoptosis?

this compound induces p53-mediated apoptosis in wild-type p53 cells (e.g., HepG2) but also activates p21 and caspase-3 in p53-null models (e.g., A549). Cross-validation via siRNA knockdown (p53/p21) and transcriptome profiling confirms pathway redundancy .

Methodological Guidance

Q. What in vitro and in vivo models are optimal for studying this compound’s antitumor effects?

  • In vitro : Use cell lines with diverse genetic backgrounds (e.g., Jurkat for leukemia, PC3 for prostate cancer) to assess pathway specificity. Employ 3D spheroid models for angiogenesis studies .
  • In vivo : Xenograft models (e.g., prostate PC3 tumors) with metronomic dosing (1–2 mg/kg, 3× weekly) to evaluate antiangiogenic and cytotoxic effects .

Q. How to design drug combination studies with this compound?

Preclinical synergy is tested using fixed-ratio protocols (e.g., this compound + trastuzumab in HER2+ breast cancer) . Mechanistic synergy (e.g., Fe₃O₄ nanoparticles) is assessed via isobologram analysis and apoptosis marker quantification (caspase-3 cleavage, PARP inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.